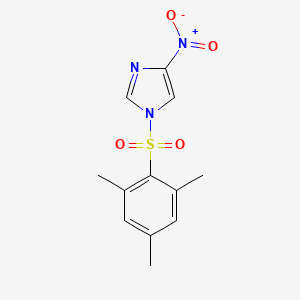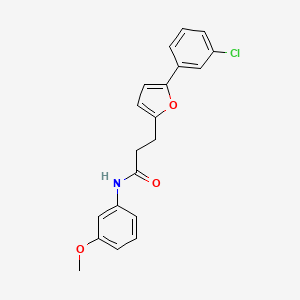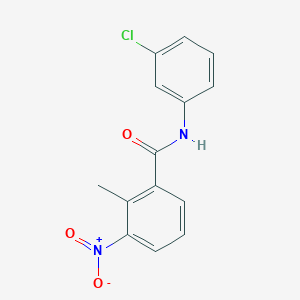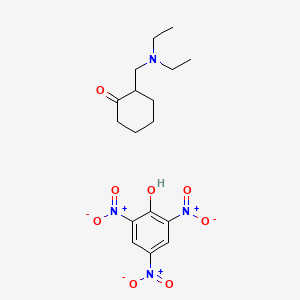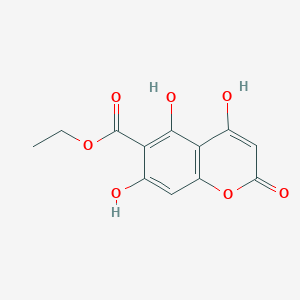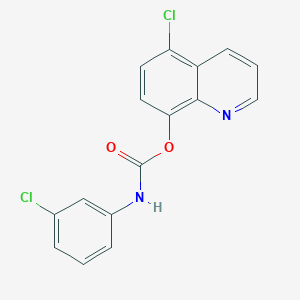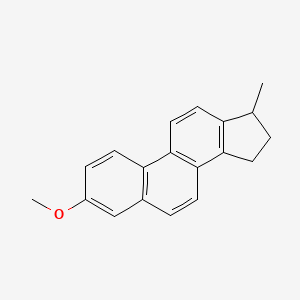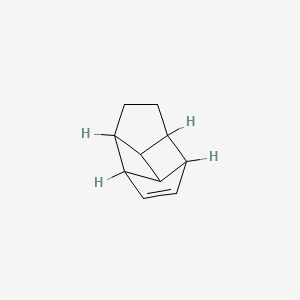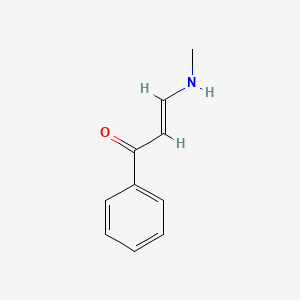
3-(Methylamino)acrylophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)acrylophenone is a chemical compound with the molecular formula C10H11NO. It is a colorless liquid with a strong odor and is widely used in the synthesis of pharmaceuticals and organic compounds . This compound plays a crucial role as an intermediate in various chemical reactions and is commonly utilized in the pharmaceutical and chemical industries .
Vorbereitungsmethoden
The synthesis of 3-(Methylamino)acrylophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)-1-phenyl-2-propen-1-one with methylamine . The reaction typically occurs in the presence of potassium hydrogensulfate in water at 50°C . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Analyse Chemischer Reaktionen
3-(Methylamino)acrylophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)acrylophenone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)acrylophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(Methylamino)acrylophenone can be compared with other similar compounds, such as:
- 2-Methyl-3-(p-tolyl)acrylophenone
- 4’-Methyl-3-(2-thienyl)acrylophenone
- 4’-Methyl-3-(1-naphthyl)acrylophenone
- 4’-Nitro-3-(2-thienyl)acrylophenone
These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific methylamino group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(E)-3-(methylamino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ |
InChI-Schlüssel |
MGZAGXMLBKSKRX-BQYQJAHWSA-N |
Isomerische SMILES |
CN/C=C/C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CNC=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



